molecular formula C25H27ClN2O B1231536 BRL-15572 CAS No. 734517-40-9

BRL-15572

Cat. No.: B1231536
CAS No.: 734517-40-9
M. Wt: 406.9 g/mol
InChI Key: QJHCTHPYUOXOGM-UHFFFAOYSA-N
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Description

BRL-15572 is a compound that acts as a selective antagonist for the serotonin receptor subtype 5-HT1D. It has a high selectivity, approximately 60 times greater, for the 5-HT1D receptor over other related receptors . This selectivity makes this compound a valuable tool in scientific research, particularly in studying the functions of serotonin receptors.

Mechanism of Action

Target of Action

The primary target of “3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol” is the h5-HT 1D receptor . This compound acts as a selective antagonist for this receptor, displaying 60-fold selectivity over h5-HT 1B . The h5-HT 1D receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, or 5-hydroxytryptamine (5-HT), which plays a significant role in mood, anxiety, and happiness.

Mode of Action

Instead, it blocks the receptor and prevents it from being activated by serotonin . This inhibition of the h5-HT 1D receptor can alter the serotonergic signaling pathways, leading to various downstream effects.

Biochemical Pathways

Given its role as a h5-ht 1d antagonist, it likely impacts the serotonergic system and the various physiological processes that this system regulates, including mood, anxiety, and cognitive functions .

Result of Action

The molecular and cellular effects of “3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol” are largely dependent on its antagonistic action on the h5-HT 1D receptor. By blocking this receptor, the compound can modulate serotonergic signaling and potentially influence various physiological processes regulated by this system .

Biochemical Analysis

Biochemical Properties

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol functions as a selective antagonist for the 5-HT1D receptor, displaying a 60-fold selectivity over the 5-HT1B receptor . This compound interacts primarily with serotonin receptors, blocking the actions of serotonin or serotonergic agonists. It exhibits little or no affinity for a range of other receptor types . The interaction with the 5-HT1D receptor is crucial for its role in modulating neurotransmitter release and influencing various neurological processes.

Cellular Effects

The effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol on cellular processes are significant, particularly in neurons. By antagonizing the 5-HT1D receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate neurotransmitter release, which can impact neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol exerts its effects by binding to the 5-HT1D receptor, preventing serotonin from activating this receptor . This inhibition can lead to changes in downstream signaling pathways, affecting various cellular functions. The compound’s selectivity for the 5-HT1D receptor over other serotonin receptors is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its long-term effects include sustained modulation of neurotransmitter release and receptor activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol vary with dosage. At lower doses, the compound effectively antagonizes the 5-HT1D receptor without significant adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The metabolic pathways of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol involve its interaction with various enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that can influence its pharmacokinetics and pharmacodynamics . Understanding these pathways is crucial for optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, which in turn influence its pharmacological effects.

Subcellular Localization

The subcellular localization of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol is primarily within neuronal cells, where it targets the 5-HT1D receptors located on the cell membrane . This localization is essential for its function as a receptor antagonist and its ability to modulate neurotransmitter release.

Preparation Methods

The synthesis of BRL-15572 involves several steps, starting with the preparation of the core structure, which includes a piperazine ring and a chlorophenyl group. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves standard organic chemistry techniques and reagents.

Chemical Reactions Analysis

BRL-15572 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCTHPYUOXOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043983
Record name 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734517-40-9
Record name 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=734517-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL 15572
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-15572
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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